3-Ethoxy-2,4-difluoroaniline
Overview
Description
3-Ethoxy-2,4-difluoroaniline is a chemical compound with the molecular formula C8H9F2NO . It has a molecular weight of 173.16 . It is a liquid at ambient temperature .
Synthesis Analysis
The synthesis of similar compounds, such as 1,3-difluorobenzene, involves diazotization of 2,4-difluoroaniline and hydro-de-diazotization of the intermediate diazonium salt . The continuous diazotization reactor operates at 20 °C with a residence time of 10 seconds, and then the diazonium salt reacts with NaH2PO2 at 25 °C with a residence time of 40 minutes .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F2NO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2,11H2,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 173.16 . It is a liquid at ambient temperature .Scientific Research Applications
Quantum Chemical Studies
Quantum chemical computational studies have been conducted on 2,4-difluoroaniline, showcasing its potential in nonlinear optical (NLO) applications due to its high chemical stability and significant hyperpolarizability. These studies highlight the molecule's suitability for NLO materials, offering insights into its electronic properties through density functional theory (DFT) analysis (Antony Selvam et al., 2020).
Spectroscopic and Structural Investigations
Spectroscopic and structural investigations have provided detailed insights into molecules similar to 3-Ethoxy-2,4-difluoroaniline. For instance, studies on 3,4-difluoroaniline have utilized experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, alongside theoretical calculations. These investigations reveal the molecule's structural and physicochemical properties, including its electronic characteristics and NLO properties (Kose et al., 2015).
Chemical Synthesis and Reactivity
The reactivity and synthesis of related compounds have been extensively studied, demonstrating the versatility of fluoroaniline derivatives in chemical synthesis. For example, the synthesis of Ethyl 6,7-Difluoro-4-hydroxy-2-[(methoxymethyl)thio]-quinoline-3-carboxylate, a key intermediate in the production of prulifloxacin, underlines the critical role of difluoroaniline derivatives in the development of pharmaceutical intermediates (Cheng Chun, 2004).
Novel Fluoroether-Substituted Phthalocyanines
In material science, novel fluoroether-substituted phthalocyanines have been synthesized, showcasing the application of fluoroaniline derivatives in creating materials with potential electronic and photonic applications. These compounds exhibit significant solubility in polar solvents and have unique spectroscopic properties, making them suitable for various technological applications (GÜrol et al., 2012).
Environmental and Safety Applications
Moreover, fluoroaniline derivatives have been explored for environmental and safety applications, such as in the development of flame-retarding additives for lithium-ion batteries. These additives improve the safety of lithium-ion batteries by significantly reducing the flammability of the electrolyte, demonstrating the potential of fluoroaniline derivatives in enhancing the safety of energy storage devices (Xia et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3-ethoxy-2,4-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBJINNDWHYYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302020 | |
Record name | 3-Ethoxy-2,4-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-10-7 | |
Record name | 3-Ethoxy-2,4-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-2,4-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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